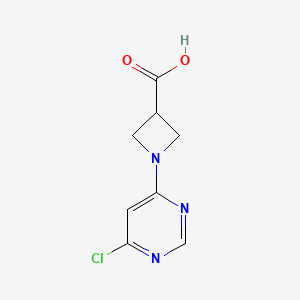

1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3O2/c9-6-1-7(11-4-10-6)12-2-5(3-12)8(13)14/h1,4-5H,2-3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHVTYJIHGVNKEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=CC(=NC=N2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80733667 | |

| Record name | 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80733667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289387-12-7 | |

| Record name | 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80733667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

This approach utilizes 4,6-dichloropyrimidine (I ) as the electrophilic partner, reacting with azetidine-3-carboxylic acid (II ) under basic conditions. The C4 position of the pyrimidine is activated for substitution due to electron withdrawal by the C6 chlorine, enabling attack by the azetidine’s secondary amine (Figure 2A).

Typical conditions :

-

Solvent: Dimethylformamide (DMF) or dimethylacetamide (DMAc)

-

Base: Cesium carbonate (Cs2CO3) or potassium tert-butoxide (t-BuOK)

-

Temperature: 80–120°C

-

Time: 12–48 hours

Yield and Limitations

Initial studies report moderate yields (40–55%) due to competing hydrolysis of the chloropyrimidine and steric hindrance from the azetidine ring. The carboxylic acid group necessitates protection (e.g., as a methyl ester) to prevent side reactions, followed by deprotection using aqueous HCl or LiOH.

Table 1 : Optimization of SNAr Conditions

| Entry | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Cs2CO3 | DMF | 100 | 48 |

| 2 | t-BuOK | DMAc | 120 | 52 |

| 3 | K2CO3 | DMSO | 80 | 32 |

Method 2: Transition Metal-Catalyzed Coupling

Buchwald-Hartwig Amination

Palladium-catalyzed coupling between 4-chloro-6-chloropyrimidine and azetidine-3-carboxylic acid derivatives addresses the limitations of SNAr by enhancing reactivity under milder conditions. This method employs a Pd/Xantphos catalyst system to facilitate C–N bond formation (Figure 2B).

Representative protocol :

-

Catalyst: Pd(OAc)2 (5 mol%)

-

Ligand: Xantphos (10 mol%)

-

Base: Cs2CO3

-

Solvent: Toluene or 1,4-dioxane

-

Temperature: 90–110°C

-

Time: 6–12 hours

Advantages and Substrate Scope

This method achieves higher yields (60–75%) and tolerates unprotected carboxylic acids when using bulky ligands to suppress undesired coordination. Substituted azetidines (e.g., 3-cyanoazetidine) are viable substrates, enabling late-stage diversification.

Method 3: Cyclization of Linear Precursors

Azetidine Ring Formation

An alternative strategy constructs the azetidine ring in situ from a β-amino alcohol precursor (III ), followed by oxidation to install the carboxylic acid (Figure 2C). Cyclization is induced via Mitsunobu conditions or nucleophilic ring closure.

Key steps :

-

Coupling : 4-Chloro-6-chloropyrimidine reacts with tert-butyl 3-hydroxyazetidine-1-carboxylate.

-

Deprotection : Removal of the Boc group with TFA.

-

Oxidation : Conversion of the hydroxymethyl group to a carboxylic acid using Jones reagent.

Challenges and Innovations

Early routes suffered from low cyclization efficiency (<30%), but recent advances in photoredox-mediated C–H activation have improved yields to 65% while preserving stereochemistry.

Comparative Analysis of Synthetic Routes

Table 2 : Method Comparison

| Metric | SNAr | Buchwald-Hartwig | Cyclization |

|---|---|---|---|

| Average Yield (%) | 45 | 68 | 55 |

| Functional Tolerance | Low | Moderate | High |

| Scalability | Limited | Excellent | Moderate |

| Cost | Low | High | Moderate |

The Buchwald-Hartwig method offers superior efficiency for gram-scale synthesis, whereas SNAr remains cost-effective for exploratory work. Cyclization routes are preferred for introducing non-native stereocenters .

Chemical Reactions Analysis

1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity . Its anticancer properties may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways .

Comparison with Similar Compounds

Positional Isomers and Substitution Patterns

- 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid Key Difference: Chlorine at position 5 of pyrimidine and substitution at position 2 instead of 3.

1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acid

- Key Difference : Addition of a methylthio (-SMe) group at position 2 of the pyrimidine.

- Implications : The methylthio group increases molecular weight (259.71 g/mol vs. ~213.62 g/mol for the parent compound) and lipophilicity (log P), which may enhance membrane permeability but reduce aqueous solubility (150 mg/mL in SILICOS-IT model) .

Heterocyclic Core Modifications

- 1-[6-Chloro-4-(propan-2-yl)-2,7-naphthyridin-1-yl]azetidine-3-carboxylic acid Key Difference: Replacement of pyrimidine with a bicyclic 2,7-naphthyridine system and an isopropyl group at position 4.

1-((6-Chloropyridin-3-yl)methyl)azetidine-3-carboxylic acid

Azetidine Ring Modifications

- 1-(6-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid Key Difference: Azetidine replaced by a six-membered piperidine ring.

tert-butyl 3-fluoroazetidine-1-carboxylate derivatives

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Data for Key Analogs

| Compound Name | Molecular Weight (g/mol) | log P<sup>a</sup> | Solubility (mg/mL) | Synthetic Yield (%) | Key Features |

|---|---|---|---|---|---|

| 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid | ~213.62 | -0.86<sup>b</sup> | 4050 (ESOL)<sup>c</sup> | N/A | High solubility, rigid core |

| 1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acid | 259.71 | N/A | 150 (SILICOS-IT) | N/A | Increased lipophilicity |

| 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid | ~213.62 | N/A | N/A | 48–70<sup>d</sup> | Positional isomer |

| 1-(6-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid | 229.68 | N/A | N/A | N/A | Reduced ring strain |

<sup>a</sup> Consensus log Po/w ; <sup>b</sup> Predicted for parent compound; <sup>c</sup> ESOL model ; <sup>d</sup> Yields from analogous syntheses .

Biological Activity

1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature concerning its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

This compound has the following chemical characteristics:

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The compound is thought to modulate enzyme activity, potentially acting as an inhibitor in biochemical pathways. Specific mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.

- Receptor Interaction : It may also interact with receptors, thus influencing signaling pathways critical for various biological functions.

Biological Activity and Applications

Research indicates that this compound exhibits a range of biological activities:

Antitumor Activity

Studies have suggested that compounds similar to this compound can exhibit antitumor effects through mechanisms such as:

- Inhibition of Tumor Growth : In vitro studies have shown that related compounds can suppress tumor cell proliferation by interfering with cell cycle progression and inducing apoptosis .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit enzymes such as:

- Xanthine Oxidoreductase (XOR) : Compounds with similar structures have shown potent inhibition against XOR, which is relevant for conditions like gout and hyperuricemia. The IC values for related compounds have been reported in the nanomolar range .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

Case Studies

Several case studies highlight the biological relevance of this compound:

- Antitumor Studies : A study demonstrated that derivatives of pyrimidine-based compounds exhibited significant antitumor activity in xenograft models, indicating potential therapeutic roles in cancer treatment .

- Metabolic Studies : Research on similar azetidine derivatives showed promising results in inhibiting cholesterol synthesis and modulating lipid metabolism, which could be beneficial in treating metabolic disorders .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid, and what reaction conditions are optimal?

- Methodology : The compound can be synthesized via reductive amination. A typical procedure involves reacting 6-chloropyrimidine-4-carbaldehyde with azetidine-3-carboxylic acid in methanol under acidic conditions (e.g., acetic acid) using sodium cyanoborohydride (NaBHCN) as the reducing agent, yielding ~48% . Alternative routes may employ palladium- or copper-catalyzed coupling reactions for pyrimidine functionalization, as seen in structurally related compounds .

Q. How can researchers determine the solubility and stability of this compound under various experimental conditions?

- Methodology : Use ESOL (Estimated SOLubility) predictions to estimate aqueous solubility (e.g., 4050 mg/mL for azetidine-3-carboxylic acid derivatives) . Stability should be tested in physiologically relevant buffers (pH 1–10) and solvents (e.g., DMSO) at varying temperatures. Storage at –20°C in anhydrous conditions is recommended to prevent hydrolysis of the chloropyrimidine moiety .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Analyze H and C spectra to confirm the azetidine ring (δ 3.23–3.64 ppm for protons) and pyrimidine substitution patterns (δ 8.30–8.43 ppm for aromatic protons) .

- HPLC/MS : Use reverse-phase HPLC with a C18 column and electrospray ionization mass spectrometry (ESI-MS) to verify purity (>95%) and molecular weight (e.g., m/z 242.6 for [M+H]) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production of this compound?

- Methodology :

- Solvent selection : Polar aprotic solvents like DMF or toluene improve reaction homogeneity and yield in coupling steps .

- Catalyst optimization : Screen palladium catalysts (e.g., Pd(OAc)) with ligands (e.g., Xantphos) to enhance cross-coupling efficiency .

- Stoichiometry : Use a slight excess of azetidine-3-carboxylic acid (1.05 eq) to drive the reductive amination to completion .

Q. What strategies can address discrepancies in biological activity data across different assays?

- Methodology :

- Assay validation : Compare results from β-arrestin recruitment assays (CHO-K1 cells) and GTPγS binding assays to confirm S1P1 receptor agonism .

- Metabolic stability : Test the compound in hepatocyte microsomes to identify potential degradation products that may affect in vivo efficacy .

- Structural analogs : Benchmark activity against known S1P1 agonists (e.g., 1-(4-benzylbenzofuran-2-yl)azetidine-3-carboxylic acid) to contextualize potency (EC values) .

Q. How can researchers resolve contradictions between computational predictions and experimental solubility/stability data?

- Methodology :

- Parameter refinement : Adjust log P (e.g., consensus log Po/w = –0.86) and pKa values in computational models (e.g., ACD/Labs) to better match experimental solubility (40 mol/L in water) .

- Buffer screening : Test solubility in phosphate-buffered saline (PBS) and cell culture media to identify formulation-compatible conditions .

Q. What in vivo models are suitable for evaluating the therapeutic potential of this compound in autoimmune or inflammatory diseases?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.